Methyl endo-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
“Methyl endo-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate” is a chemical compound with the molecular formula C10H14F2O2. It is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic scaffold with two fluorine atoms at the 8-position . The InChI code for this compound is 1S/C10H14F2O2/c1-14-9(13)6-4-7-2-3-8(5-6)10(7,11)12/h6-8H,2-5H2,1H3/t6-,7+,8- .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 204.22 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Transformations of Derivatives : Research by Palkó, Sohár, and Fülöp (2011) focused on the synthesis and transformations of di-endo-3-aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic acid derivatives. They prepared compounds like all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid via intermediates by stereoselective functionalization, which is relevant to the study of similar bicyclic compounds (Palkó, Sohár, & Fülöp, 2011).
Catalysis and Hydrogenation Studies : A study by Brown and Hall (1985) investigated the hydrogenation of endo-6-methylenebicyclo[2,2,2]octan-2-ol catalyzed by rhodium and iridium complexes. This research highlights the selective chemical reactions and transformations of bicyclic compounds (Brown & Hall, 1985).
Transport Applications : Christensen et al. (1983) synthesized 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and compared them with known substances for their specificity to membrane transport systems. This study shows the application of bicyclic compounds in studying cell transport mechanisms (Christensen et al., 1983).
Chemical Structure Analysis : Wood, Brettell, and Lalancette (2007) researched the gold(III) tetrachloride salt of L-cocaine, which is structurally related to the target compound. Their study provides insights into the molecular structure and bonding patterns of such bicyclic compounds (Wood, Brettell, & Lalancette, 2007).
Electrophilic Fluorinating Agents : Umemoto and Nagayoshi (1996) synthesized N,N′-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts, demonstrating their use as electrophilic fluorinating agents. This research is relevant for understanding the chemical properties and reactions of fluorinated bicyclic compounds (Umemoto & Nagayoshi, 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): removing/taking off immediately all contaminated clothing and rinsing skin with water/shower .
Properties
IUPAC Name |
methyl (1R,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c1-14-9(13)6-4-7-2-3-8(5-6)10(7,11)12/h6-8H,2-5H2,1H3/t6?,7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETNHGYYRWSGMH-IEESLHIDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)C2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@H]2CC[C@@H](C1)C2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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